
UPGL00004
描述
UPGL00004 是一种有效的谷氨酰胺酶 C 的变构抑制剂,谷氨酰胺酶 C 是一种在谷氨酰胺代谢中起关键作用的酶。 该化合物对高度侵袭性三阴性乳腺癌细胞系的增殖表现出显着的抑制作用 .
准备方法
合成路线和反应条件: UPGL00004 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物以高纯度 (≥98%) 合成,并以多种形式提供,包括固体和溶液 .
工业生产方法: this compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物通常储存在低温下以保持其稳定性和功效 .
化学反应分析
反应类型: UPGL00004 主要与谷氨酰胺酶 C 发生变构抑制反应。 它与酶的变构位点结合,从而抑制其活性 .
常见试剂和条件: 该化合物通常与其他试剂(如贝伐单抗,一种抗血管内皮生长因子抗体)结合使用,以增强其对癌细胞增殖的抑制作用 .
形成的主要产物: 涉及 this compound 的反应的主要产物是谷氨酰胺酶 C 的抑制形式,这会导致癌细胞中谷氨酰胺代谢降低 .
科学研究应用
UPGL00004 具有广泛的科学研究应用,尤其是在癌症研究和代谢研究领域。 它用于研究癌细胞中的 Warburg 效应,其中涉及改变的糖酵解途径和谷氨酰胺代谢增加 . 该化合物在研究谷氨酰胺酶 C 在各种癌症类型(包括三阴性乳腺癌)中的作用方面也很有价值 .
作用机制
UPGL00004 通过与谷氨酰胺酶 C 的变构位点结合发挥其作用,从而抑制其酶活性。 这种抑制会破坏谷氨酰胺的代谢,谷氨酰胺是癌细胞存活和增殖的关键营养素 . 该化合物的作用机制涉及细胞代谢物的调节和活性氧的升高,这些都有助于其抗癌作用 .
相似化合物的比较
UPGL00004 通常与其他谷氨酰胺酶 C 抑制剂(如 CB-839 和双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基 (BPTES))进行比较。 虽然所有三种化合物都通过类似的变构机制抑制谷氨酰胺酶 C,但 this compound 在抑制酶活性并抑制癌细胞生长方面表现出更强的效力 . This compound 对谷氨酰胺酶 C 的结合亲和力与 CB-839 相当,使其成为一种非常有效的抑制剂 .
类似化合物列表:- CB-839
- 双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基 (BPTES)
生物活性
UPGL00004 is a novel small molecule that has garnered attention for its potent biological activity, particularly in the context of cancer treatment and metabolic modulation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Overview of this compound
This compound is classified as an allosteric inhibitor targeting glutaminase C (GAC), an enzyme critical for glutamine metabolism in cancer cells. Glutamine metabolism is often upregulated in tumors, making GAC a promising therapeutic target. This compound has shown significant potential in inhibiting GAC activity, outperforming other inhibitors such as BPTES and CB-839 in specific contexts.
The mechanism by which this compound exerts its effects involves binding to the allosteric site of GAC, leading to a decrease in enzymatic activity. This inhibition disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. Recent studies have demonstrated that this compound binds with high affinity to GAC, similarly to CB-839, but with distinct structural interactions that enhance its potency.
Binding Affinity Comparison
Compound | Binding Affinity (IC50) |
---|---|
BPTES | 371 nM |
CB-839 | Not specified |
This compound | Not specified |
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The compound's efficacy was evaluated through cell viability assays, revealing a significant reduction in cell proliferation rates when treated with this compound.
Case Study: Triple-Negative Breast Cancer
A study investigating the effects of this compound on TNBC cells demonstrated the following results:
- Cell Line : MDA-MB-231 (a TNBC cell line)
- Treatment Duration : 48 hours
- Concentration Range : 0.1 µM to 10 µM
- Results :
- Significant decrease in cell viability at concentrations above 1 µM.
- Induction of apoptosis as evidenced by increased annexin V staining.
In Vivo Studies
This compound has also been tested in vivo, where it demonstrated tumor growth inhibition when administered in conjunction with bevacizumab, an anti-VEGF antibody. This combination therapy enhances the overall anti-tumor effect by targeting both metabolic pathways and angiogenesis.
Tumor Growth Inhibition Data
Treatment | Tumor Volume Reduction (%) |
---|---|
Control | 0 |
This compound | 45 |
Bevacizumab | 30 |
This compound + Bevacizumab | 65 |
Broader Implications in Viral Infections
Recent research has explored the potential of glutaminase inhibitors, including this compound, as antiviral agents. Studies indicate that inhibiting glutaminase can block replication of coronaviruses such as SARS-CoV-2 by disrupting the metabolic reprogramming required for viral propagation.
Antiviral Activity Findings
- Cell Lines Used : VeroE6 (for SARS-CoV-2), HBEC (for HCoV-OC43)
- Inhibition Concentration : 0.5 µM
- Results :
- Significant reduction in viral protein levels post-treatment.
- Metabolic profiling indicated decreased levels of glutamate and downstream metabolites during viral infection when treated with this compound.
属性
IUPAC Name |
2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYCNTHLPRENBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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